Piperidine-1-sulfonyl fluoride

Vue d'ensemble

Description

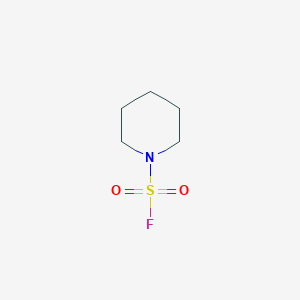

Piperidine-1-sulfonyl fluoride is a research chemical . It has a chemical formula of C5H10FNO2S and a molecular weight of 167.2 g/mol . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . A facile cascade process has been developed for directly transforming sulfonates (or sulfonic acids) to sulfonyl fluorides . In recent years, the synthesis of highly functionalized piperidines has been reported via a five-component reaction involving one molecule of β-ketoester, two molecules of aldehyde, and two molecules of substituted aniline in the presence of various catalysts .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with five carbon atoms and one nitrogen atom . The structure corresponds to the assigned 1H-NMR Spectrum .

Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.2 g/mol . Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

Piperidine derivatives are synthesized through various chemical reactions involving sulfonyl chlorides and fluorides. One study demonstrates the preparation of bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides and explores their reactions, which could include derivatives of piperidine sulfonyl fluorides. These reactions are crucial for developing new synthetic pathways and compounds (King et al., 2000).

Medicinal Chemistry and Drug Development

Piperidine-1-sulfonyl fluoride derivatives are explored for their potential in drug development, particularly as inhibitors of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs). These compounds have been synthesized and assessed for their selective inhibition properties, which is critical for the development of targeted therapies for conditions like cancer and inflammatory diseases (Venkatesan et al., 2004).

Fluorine Chemistry

The introduction of fluorine atoms into organic molecules is a key area of research due to the unique properties that fluorine imparts to these compounds. Studies involving the synthesis of fluoroaminosulfones derived from piperidine highlight the importance of fluorine chemistry in developing new molecules with potential biological activities (Prunier et al., 2013).

Radiopharmaceuticals

The synthesis and development of radiolabeled compounds for positron emission tomography (PET) imaging is another application of this compound derivatives. These compounds are designed to be high-potency ligands for imaging brain receptors, which is vital for the diagnosis and study of neurological conditions (Donohue et al., 2008).

Antimicrobial Applications

Piperidine derivatives have also been evaluated for their antimicrobial activity against pathogens affecting agricultural crops. The structure-activity relationship studies of these compounds provide insights into designing effective antimicrobial agents to protect plants from diseases (Vinaya et al., 2009).

Electrochemistry

The development of novel and efficient synthetic methods for preparing sulfonyl fluorides via electrochemical means is an emerging area. This approach uses readily available starting materials and offers an environmentally benign alternative for synthesizing these functional groups (Laudadio et al., 2019).

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on advancing the practical applications of photo- and electro-reactions for sulfonyl fluoride synthesis .

Mécanisme D'action

Target of Action

Piperidine-1-sulfonyl fluoride, like other piperidine derivatives, is known to interact with various targets in the body. The benzyl-piperidine group, for example, is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Mode of Action

Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Biochemical Pathways

Piperidine derivatives have been found to affect various biochemical pathways. For instance, piperidine has been described as activating signaling pathways like NF-κB, PI3k/Aκt etc., which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .

Pharmacokinetics

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Result of Action

Piperidine derivatives have been found to lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

It’s worth noting that the synthesis of piperidine derivatives is an important task of modern organic chemistry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is being pursued .

Propriétés

IUPAC Name |

piperidine-1-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXRYWUKQFCOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513881 | |

| Record name | Piperidine-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63698-83-9 | |

| Record name | Piperidine-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one](/img/structure/B3355739.png)

![1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile](/img/structure/B3355792.png)

![[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine](/img/structure/B3355799.png)

![2-Methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3355836.png)